molecular formula C14H12N4OS B5694867 1-(2,1,3-benzothiadiazol-5-yl)-3-benzylurea

1-(2,1,3-benzothiadiazol-5-yl)-3-benzylurea

Cat. No.: B5694867
M. Wt: 284.34 g/mol
InChI Key: FICZBEPZMOUIJA-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazol-5-yl)-3-benzylurea is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

The synthesis of 1-(2,1,3-benzothiadiazol-5-yl)-3-benzylurea typically involves the reaction of 2,1,3-benzothiadiazole derivatives with benzyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(2,1,3-Benzothiadiazol-5-yl)-3-benzylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,1,3-Benzothiadiazol-5-yl)-3-benzylurea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as semiconductors and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazol-5-yl)-3-benzylurea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2,1,3-Benzothiadiazol-5-yl)-3-benzylurea can be compared with other benzothiadiazole derivatives, such as:

    1-(2,1,3-Benzothiadiazol-5-yl)-3-(4-morpholinyl)phenylurea: Known for its potential as an anticancer agent.

    N-(2,1,3-Benzothiadiazol-5-yl)-2-(2-chlorophenoxy)acetamide: Studied for its antimicrobial properties.

    1-(2,1,3-Benzothiadiazol-5-yl)methanamine hydrobromide: Used in the synthesis of advanced materials.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-3-benzylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-14(15-9-10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)18-20-17-12/h1-8H,9H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICZBEPZMOUIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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